1-[5-(1,3-BENZOTHIAZOL-2-YL)-2-METHYLPHENYL]-3-(3-CHLORO-4-ETHOXYBENZOYL)THIOUREA
Overview
Description
1-[5-(1,3-BENZOTHIAZOL-2-YL)-2-METHYLPHENYL]-3-(3-CHLORO-4-ETHOXYBENZOYL)THIOUREA is a complex organic compound that features a benzothiazole moiety, a thiourea linkage, and a chlorinated ethoxybenzoyl group
Preparation Methods
The synthesis of 1-[5-(1,3-BENZOTHIAZOL-2-YL)-2-METHYLPHENYL]-3-(3-CHLORO-4-ETHOXYBENZOYL)THIOUREA typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzothiazole moiety and the chlorinated ethoxybenzoyl group.
Reaction Conditions: The benzothiazole derivative is reacted with an isothiocyanate under mild conditions to form the thiourea linkage. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
Industrial Production: For large-scale production, the process may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[5-(1,3-BENZOTHIAZOL-2-YL)-2-METHYLPHENYL]-3-(3-CHLORO-4-ETHOXYBENZOYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chlorinated ethoxybenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reactions are often conducted at room temperature or under reflux conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols.
Scientific Research Applications
1-[5-(1,3-BENZOTHIAZOL-2-YL)-2-METHYLPHENYL]-3-(3-CHLORO-4-ETHOXYBENZOYL)THIOUREA has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[5-(1,3-BENZOTHIAZOL-2-YL)-2-METHYLPHENYL]-3-(3-CHLORO-4-ETHOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as DNA synthesis or cell division.
Pathways Involved: It may interfere with signaling pathways that regulate cell growth and apoptosis, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
1-[5-(1,3-BENZOTHIAZOL-2-YL)-2-METHYLPHENYL]-3-(3-CHLORO-4-ETHOXYBENZOYL)THIOUREA can be compared with other benzothiazole derivatives:
Similar Compounds: Compounds such as 2-aminobenzothiazole, benzothiazole-2-thiol, and benzothiazole-2-carboxylic acid share structural similarities.
Uniqueness: The presence of the thiourea linkage and the chlorinated ethoxybenzoyl group distinguishes it from other benzothiazole derivatives, contributing to its unique chemical and biological properties.
Properties
IUPAC Name |
N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-3-chloro-4-ethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2S2/c1-3-30-20-11-10-15(12-17(20)25)22(29)28-24(31)27-19-13-16(9-8-14(19)2)23-26-18-6-4-5-7-21(18)32-23/h4-13H,3H2,1-2H3,(H2,27,28,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOPXKXTOPHYLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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